molecular formula C7H13N B1599550 2-Ethyl-2-methylbutanenitrile CAS No. 21864-76-6

2-Ethyl-2-methylbutanenitrile

Cat. No.: B1599550
CAS No.: 21864-76-6
M. Wt: 111.18 g/mol
InChI Key: SVVQGVDNIZXKCN-UHFFFAOYSA-N
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Description

2-Ethyl-2-methylbutanenitrile is a chemical compound with the molecular formula C7H13N . It is also known by other names such as 2-ethyl-2-methyl-butanenitrile .


Molecular Structure Analysis

The molecular structure of this compound consists of 7 carbon atoms, 13 hydrogen atoms, and 1 nitrogen atom . The exact structure can be viewed using specific chemical software .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 111.185 Da . It has a density of 0.8±0.1 g/cm3, a boiling point of 154.0±8.0 °C at 760 mmHg, and a flash point of 36.0±6.9 °C . It also has a molar refractivity of 34.4±0.3 cm3 .

Scientific Research Applications

1. Biosynthetic Pathways in Sustainable Production

2-Ethyl-2-methylbutanenitrile is associated with the development of biosynthetic pathways for sustainable production in industry and academia, particularly in the context of biofuels. It has been studied for its role in the production of methyl ethyl ketone (MEK), a promising biofuel candidate. The research explored novel biosynthetic pathways for compounds including 2-hydroxy-2-methylbutanenitrile, which is structurally related to this compound, offering insights into sustainable and economically viable production methods (Tokic et al., 2018).

2. Organic Chemistry and Synthesis

Studies have investigated the chemical properties and synthesis of related compounds, which can be applied to this compound. Research in this field involves the synthesis of complex organic compounds for various applications, including pharmaceuticals and industrial chemicals. For example, the synthesis and psychotropic activity of derivatives of related compounds highlight the significance of this chemical in organic synthesis and drug development (Grigoryan et al., 2011).

3. Volatile Organic Compounds in Medical Research

This compound, as a volatile organic compound (VOC), has implications in medical research. VOCs released by cancer cells, for instance, are a subject of study for early detection and diagnostics. Research on the release of VOCs from lung cancer cell lines, including compounds structurally similar to this compound, demonstrates the potential of such compounds in medical diagnostics and cancer research (Sponring et al., 2009).

Safety and Hazards

When handling 2-Ethyl-2-methylbutanenitrile, it’s important to wear personal protective equipment and avoid contact with skin, eyes, or clothing . It’s also advised to avoid ingestion and inhalation . Keep away from open flames, hot surfaces, and sources of ignition .

Properties

IUPAC Name

2-ethyl-2-methylbutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c1-4-7(3,5-2)6-8/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVVQGVDNIZXKCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(CC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50426751
Record name 2-Ethyl-2-methylbutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21864-76-6
Record name 2-Ethyl-2-methylbutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethyl-2-methylbutanenitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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